molecular formula C20H18N4O3S B2804469 (5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203343-63-8

(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2804469
CAS RN: 1203343-63-8
M. Wt: 394.45
InChI Key: HXPSKUOOKVBJSJ-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

1. Pharmacological Evaluation

  • Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their antidepressant and antianxiety activities. A study showed compounds with a similar structure reduced immobility times in mice, indicating potential antidepressant effects (Kumar et al., 2017).

2. Corrosion Inhibition

  • Research on compounds with a similar structure demonstrated significant corrosion inhibition properties for mild steel in an acidic medium. These compounds, including derivatives of furan-2-yl methanone, showed up to 80% inhibition efficiency, suggesting their utility in corrosion prevention (Singaravelu et al., 2022).

3. Antipsychotic Potential

  • A study on conformationally restricted butyrophenones, structurally related to the queried compound, revealed potential as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting their potential use in the treatment of psychiatric disorders (Raviña et al., 2000).

4. Antimicrobial Activities

  • Isoxazole and furan derivatives similar to the queried compound have been synthesized and shown to possess antimicrobial activities. These compounds were effective against a variety of microorganisms, suggesting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

5. Anticancer and Antiangiogenic Effects

  • Thioxothiazolidin-4-one derivatives, structurally related to the compound , were investigated for their anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number in mice models, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-4-2-6-17-18(13)21-20(28-17)24-9-7-23(8-10-24)19(25)14-12-16(27-22-14)15-5-3-11-26-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSKUOOKVBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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